molecular formula C11H12Br2O2 B13308582 1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one

1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one

Katalognummer: B13308582
Molekulargewicht: 336.02 g/mol
InChI-Schlüssel: MOWSYIBIMPHDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of bromine atoms and a hydroxyphenyl group

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of a hydroxyphenyl precursor followed by the introduction of a methylbutanone group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the hydroxy group to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyphenyl group play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dibromo-4-hydroxyphenyl)-3-methylbutan-1-one can be compared with other brominated hydroxyphenyl compounds, such as:

Eigenschaften

Molekularformel

C11H12Br2O2

Molekulargewicht

336.02 g/mol

IUPAC-Name

1-(3,5-dibromo-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12Br2O2/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,15H,3H2,1-2H3

InChI-Schlüssel

MOWSYIBIMPHDPE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=CC(=C(C(=C1)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.